N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Drug Discovery Chemical Biology Pharmacological Screening

N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1209829-47-9) is a synthetic small molecule characterized by a thiazole-isoxazole substituted oxalamide core scaffold. Publicly available primary research papers, patents, and authoritative database records containing quantitative pharmacological or physicochemical data for this specific compound are currently absent from the literature.

Molecular Formula C16H13FN4O3S
Molecular Weight 360.36
CAS No. 1209829-47-9
Cat. No. B3007065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
CAS1209829-47-9
Molecular FormulaC16H13FN4O3S
Molecular Weight360.36
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=NOC=C3)F
InChIInChI=1S/C16H13FN4O3S/c17-11-3-1-10(2-4-11)16-19-12(9-25-16)5-7-18-14(22)15(23)20-13-6-8-24-21-13/h1-4,6,8-9H,5,7H2,(H,18,22)(H,20,21,23)
InChIKeyJEADXYMPYIGNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement & Selection Guide for N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1209829-47-9)


N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide (CAS 1209829-47-9) is a synthetic small molecule characterized by a thiazole-isoxazole substituted oxalamide core scaffold. Publicly available primary research papers, patents, and authoritative database records containing quantitative pharmacological or physicochemical data for this specific compound are currently absent from the literature [1]. Known information is limited to vendor-supplied analytical characterizations, which confirm its molecular identity (C16H13FN4O3S; MW 360.36) and typical purity level (95%) [2]. Consequently, rigorous comparative evaluation against structural analogs for scientific selection is significantly constrained.

Scientific Selection Risks for N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide


Without quantitative structure-activity relationship (SAR) data, substituting this specific oxalamide with a closely related analog from the same compound class presents an unquantifiable risk of altering or losing target engagement, selectivity, and pharmacokinetic properties. Minor structural modifications—such as the position of the fluorine atom on the phenyl ring or the substitution pattern on the thiazole and isoxazole rings—have been shown in other chemotypes to induce profound changes in biological activity and drug-like properties [1]. The absence of confirmed biological targets or activity data for CAS 1209829-47-9 means that any substitution cannot be scientifically justified and represents an uncontrolled variable in experimental design [2].

Quantitative Differentiation Evidence for N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide


Absence of Publicly Available Biological Activity Data for CAS 1209829-47-9

High-strength differential evidence is limited. A comprehensive search of the peer-reviewed literature and patent landscape yields no quantitative biological activity data for CAS 1209829-47-9. While related oxalamide and thiazole compounds have been profiled in cellular viability screens and against targets like P2X3 receptors, no entry for this specific compound exists in PubChem, ChEMBL, or the examined patent specifications [1]. Without a defined biological target or activity value (e.g., IC50, Ki), this compound cannot be quantitatively differentiated from structural analogs based on potency or selectivity.

Drug Discovery Chemical Biology Pharmacological Screening

Lack of Comparative Pharmacokinetic or Metabolic Stability Data

No experimental data on metabolic stability, cytochrome P450 inhibition, permeability, or plasma protein binding are available for this compound. While a related oxalamide series was shown to be metabolized by CYP4F11 to produce a toxic phenotype in specific lung cancer cell lines, this finding cannot be extrapolated to CAS 1209829-47-9 [1]. The presence of a 4-fluorophenyl group, compared to other halogen substitutions, might influence metabolism, but this remains unquantified.

ADMET Drug Metabolism PK/PD

Uncharacterized Solubility and Formulation Profile

Experimentally determined aqueous solubility, logP, and pKa values are absent from the literature. Predicted values based on its structure can be generated in silico, but the lack of experimental validation against a relevant comparator, such as a des-fluoro analog or a regioisomer, means its developability profile is undefined . Key physical properties critical for reliable in vitro assay setup and dosing are unknown.

Formulation Physicochemical Properties Chemical Synthesis

Validated Application Scenarios for N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide


Exploratory Chemistry for Library Synthesis and Scaffold Hopping

In the absence of any target-specific biological data, the primary valid scientific use for CAS 1209829-47-9 is as a versatile synthetic intermediate or a novel building block in medicinal chemistry programs. Its bifunctional oxalamide core can be derivatized to explore structure-activity relationships around the thiazole and isoxazole moieties, which are privileged structures in kinase inhibition and GPCR modulation, as evidenced by related patent literature [1].

Calibration Standard for Analytical Chemistry Method Development

The compound's well-defined molecular formula and available spectral data (InChIKey, exact mass) make it suitable as a reference standard for developing and calibrating liquid chromatography-mass spectrometry (LC-MS) methods. Its distinct isotopic pattern from the single fluorine atom provides a unique signature for tuning detection parameters when studying complex mixtures of drug-like molecules.

Negative Control for In Vitro CYP-mediated Toxicity Assays

Based purely on class-level inference, this specific oxalamide could be strategically used as a negative control in assays designed to detect CYP4F11-mediated metabolism. It is hypothesized that structural differences from the known toxic oxalamides reported by Theodoropoulos (2019) [2] may render it inactive towards this enzyme, but this must be experimentally validated.

Quote Request

Request a Quote for N1-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.